2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Description
2-[(4-Methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a 4-methylphenylthio group and a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl acetamide moiety. The compound’s structure enables interactions with biological targets such as monoamine oxidases (MAOs) and cholinesterases (AChE/BChE), similar to other acetamide-type modulators .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-2-4-9(5-3-8)17-6-10(15)13-12-14-11(16)7-18-12/h2-5H,6-7H2,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXNTDBIVNHSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328317 | |
| Record name | 2-(4-methylphenyl)sulfanyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
669723-93-7 | |
| Record name | 2-(4-methylphenyl)sulfanyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting 4-methylthiophenol with an appropriate electrophile, such as an alkyl halide.
Acetamide Introduction: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Key considerations include the optimization of reaction conditions (temperature, pressure, solvent choice) and the purification of intermediates to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anticancer activities. The presence of the thiazole ring and the acetamide group is crucial for its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential as therapeutic agents. The thiazole ring is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key Observations:
Heterocyclic Core Influence: The target compound’s 4-oxodihydrothiazole core is structurally analogous to thiazolidinones in Les-3640 and thiadiazoles in compound 7b . These cores enhance binding to enzymatic pockets, particularly for MAO and AChE inhibition . Unlike pyrazoloquinoxalin derivatives (), the absence of fused aromatic rings in the target compound may reduce MAO-A selectivity but improve solubility .
Substituent Effects: The 4-methylphenylthio group increases lipophilicity compared to 4-chlorophenyl or 4-dimethylaminophenyl substituents in analogs . This may enhance blood-brain barrier penetration for CNS targets.
Key Insights:
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving acetic acid derivatives and amine coupling .
- Activity Gaps : While analogs like 7b (IC50 = 1.61 µg/mL) show potent anticancer activity , the target compound’s pharmacological data remain uncharacterized. Its 4-oxodihydrothiazole group may favor enzyme inhibition over cytotoxicity.
Tautomerism and Stability
- The target compound’s 4-oxo-4,5-dihydro-1,3-thiazole ring resists tautomerism, unlike compounds like 3d (), which exist as 1:1 tautomeric mixtures . This stability may enhance in vivo half-life.
- Thione-thiol tautomerism in compounds like 7–9 () reduces their metabolic stability compared to the target compound .
Biological Activity
The compound 2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by recent findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is known for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.30 μg/mL | |
| Candida albicans | 0.50 μg/mL |
These results indicate that the compound exhibits significant inhibitory effects against both bacterial and fungal strains.
Antitumor Activity
The anticancer properties of thiazole derivatives have also been extensively studied. The following findings were reported regarding cytotoxicity:
- IC50 Values : The compound demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against cancer cell lines, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its efficacy against tumor cells .
Case Study 1: Anticancer Efficacy
In a study examining various thiazole derivatives, This compound was found to significantly induce apoptosis in A-431 and Jurkat cells. The apoptosis percentage was notably high compared to controls, suggesting a strong pro-apoptotic effect .
Case Study 2: Antimicrobial Resistance
Another study focused on the resistance patterns of Staphylococcus aureus. The compound effectively inhibited biofilm formation and showed bactericidal activity at concentrations lower than those required for standard antibiotics . This highlights its potential use in treating antibiotic-resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural components. Key observations include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
